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Compound of Interest

Compound Name:
3,5-Dichloro-2-methoxybenzoic

acid

Cat. No.: B1329618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dichloro-2-methoxybenzoic acid. Due to the limited availability of experimentally derived

spectra for this specific compound, this document presents a combination of predicted data

and analysis based on structurally analogous compounds. This guide is intended to support

researchers in the identification, characterization, and quality control of 3,5-Dichloro-2-
methoxybenzoic acid in various research and development applications.

Chemical Structure and Properties
3,5-Dichloro-2-methoxybenzoic acid is a halogenated and methoxylated derivative of

benzoic acid. Its chemical structure significantly influences its spectroscopic properties.

Molecular Formula: C₈H₆Cl₂O₃[1][2]

Molecular Weight: 221.04 g/mol [2]

InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N[1][2]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 3,5-
Dichloro-2-methoxybenzoic acid based on computational predictions and data from
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analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~11-13 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is expected

to be a broad

singlet in the

downfield region,

highly dependent

on solvent and

concentration.[3]

[4][5]

~7.5-7.8 Doublet 1H Ar-H

Aromatic proton

ortho to the

carboxylic acid

group.

~7.3-7.6 Doublet 1H Ar-H

Aromatic proton

para to the

carboxylic acid

group.

~3.9 Singlet 3H -OCH₃

The methoxy

group protons

will appear as a

sharp singlet.

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 5-

Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid. Actual values may vary.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment Notes

~165-170 -COOH
The carbonyl carbon of the

carboxylic acid.[3][4]

~155-160 C-OCH₃
Aromatic carbon attached to

the methoxy group.

~135-140 C-Cl
Aromatic carbons attached to

the chlorine atoms.

~130-135 C-COOH
Aromatic carbon attached to

the carboxylic acid group.

~120-130 Ar-CH
Aromatic carbons bearing

hydrogen atoms.

~55-60 -OCH₃ Carbon of the methoxy group.

Note: Predicted chemical shifts are based on data for analogous compounds like 5-Chloro-2-

methoxybenzoic acid and 3,5-dimethoxybenzoic acid.[8][9]

Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)[3][5]

~3000 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Methoxy)

1680-1710 Strong
C=O stretch (Carboxylic acid

dimer)[3][5]

1550-1600 Medium-Strong C=C stretch (Aromatic ring)

1250-1300 Strong C-O stretch (Carboxylic acid)

1000-1100 Strong C-O stretch (Aryl ether)

700-850 Strong C-Cl stretch

Note: Expected absorption bands are based on the known IR spectra of carboxylic acids and

halogenated aromatic compounds.[10]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 220.97668

[M+Na]⁺ 242.95862

[M-H]⁻ 218.96212

[M]⁺ 219.96885

Source: Predicted data from PubChemLite.[1] The mass spectrum is expected to show a

characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols
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The following are detailed, generalized protocols for obtaining the spectroscopic data for 3,5-
Dichloro-2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,5-Dichloro-2-methoxybenzoic acid.

Materials:

3,5-Dichloro-2-methoxybenzoic acid sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the 3,5-Dichloro-2-methoxybenzoic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:
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Acquire a single-pulse ¹H NMR spectrum.

Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and 8-16 scans.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay

of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024

or more).

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 3,5-Dichloro-2-methoxybenzoic acid.

Method: Attenuated Total Reflectance (ATR)

Materials:

3,5-Dichloro-2-methoxybenzoic acid sample (solid)

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)
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Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable

solvent and allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Measurement:

Place a small amount of the solid 3,5-Dichloro-2-methoxybenzoic acid sample onto the

center of the ATR crystal using a clean spatula.

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a

resolution of 4 cm⁻¹.

Data Processing and Cleaning:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal and press thoroughly with a suitable solvent and lint-free wipes after

the measurement.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 3,5-Dichloro-2-methoxybenzoic acid and

its fragments.

Method: Electrospray Ionization (ESI) Mass Spectrometry
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Materials:

3,5-Dichloro-2-methoxybenzoic acid sample

High-purity solvent (e.g., methanol, acetonitrile)

Volumetric flasks and pipettes

LC-MS or direct-infusion ESI mass spectrometer

Procedure:

Sample Preparation:

Prepare a stock solution of the 3,5-Dichloro-2-methoxybenzoic acid sample at a

concentration of approximately 1 mg/mL in a suitable solvent.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a

mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with

0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion

mode).[11]

Instrument Setup:

Calibrate the mass spectrometer according to the manufacturer's instructions.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow,

and temperature) to optimal values for the analyte.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

or through a liquid chromatography system.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.
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Data Analysis:

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain

structural information.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,5-
Dichloro-2-methoxybenzoic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

3,5-Dichloro-2-methoxybenzoic Acid

NMR Spectroscopy
(¹H and ¹³C)

FTIR Spectroscopy
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Integration
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Molecular Weight
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3,5-Dichloro-2-methoxybenzoic acid.
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Spectroscopic Techniques
Derived Structural Information

3,5-Dichloro-2-methoxybenzoic Acid C₈H₆Cl₂O₃

NMR

¹H NMR ¹³C NMR
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Functional Groups

Mass Spec
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Caption: Logical relationships between spectroscopic techniques and derived structural

information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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